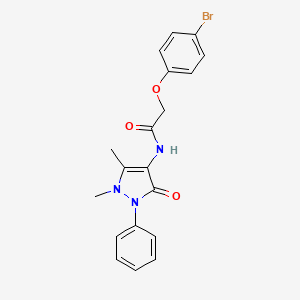![molecular formula C28H38N4O B6114197 4-[4-[(1-benzylpyrrolidin-3-yl)amino]piperidin-1-yl]-N-cyclopentylbenzamide](/img/structure/B6114197.png)
4-[4-[(1-benzylpyrrolidin-3-yl)amino]piperidin-1-yl]-N-cyclopentylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-[(1-benzylpyrrolidin-3-yl)amino]piperidin-1-yl]-N-cyclopentylbenzamide is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its intricate structure, which includes a benzylpyrrolidine moiety, a piperidine ring, and a cyclopentylbenzamide group. Its unique chemical configuration makes it a subject of interest for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[(1-benzylpyrrolidin-3-yl)amino]piperidin-1-yl]-N-cyclopentylbenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the 1-benzylpyrrolidine and piperidine intermediates separately. These intermediates are then coupled under specific reaction conditions to form the final compound.
Synthesis of 1-Benzylpyrrolidine: This can be achieved through the reaction of pyrrolidine with benzyl chloride in the presence of a base such as sodium hydroxide.
Synthesis of Piperidine Intermediate: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Coupling Reaction: The final step involves the coupling of the 1-benzylpyrrolidine and piperidine intermediates with N-cyclopentylbenzamide. This is typically done using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[4-[(1-benzylpyrrolidin-3-yl)amino]piperidin-1-yl]-N-cyclopentylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl and piperidine moieties, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[4-[(1-benzylpyrrolidin-3-yl)amino]piperidin-1-yl]-N-cyclopentylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including its role as a ligand for specific receptors or enzymes.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[4-[(1-benzylpyrrolidin-3-yl)amino]piperidin-1-yl]-N-cyclopentylbenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
4-Benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines: These compounds are known for their inhibitory activity against protein kinase B (PKB) and have been studied for their potential as antitumor agents.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: This compound is used in the treatment of leukemia and specifically inhibits the activity of tyrosine kinases.
Uniqueness
4-[4-[(1-benzylpyrrolidin-3-yl)amino]piperidin-1-yl]-N-cyclopentylbenzamide is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-[4-[(1-benzylpyrrolidin-3-yl)amino]piperidin-1-yl]-N-cyclopentylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N4O/c33-28(30-24-8-4-5-9-24)23-10-12-27(13-11-23)32-18-15-25(16-19-32)29-26-14-17-31(21-26)20-22-6-2-1-3-7-22/h1-3,6-7,10-13,24-26,29H,4-5,8-9,14-21H2,(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVDXITJDFCZHQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC=C(C=C2)N3CCC(CC3)NC4CCN(C4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-(3-methylbenzyl)-2-(4,5,6,7-tetrahydro-2H-indazol-3-ylcarbonyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6114115.png)
![2-({5-[(benzylsulfanyl)methyl]-4-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B6114118.png)
![1-(2,3-dihydro-1H-inden-2-yl)-N-methyl-N-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinamine](/img/structure/B6114122.png)
![N-(2-allyl-2-hydroxy-4-penten-1-yl)-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6114127.png)
![6-chloro-2-[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]pyridine-3-carboxylic acid](/img/structure/B6114135.png)
![12-methylsulfanyl-16-phenyl-9-thia-11,13,14,16-tetrazatetracyclo[8.7.0.02,8.011,15]heptadeca-1(10),2(8),12,14-tetraen-17-one](/img/structure/B6114151.png)
![1-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE](/img/structure/B6114154.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[1-methyl-2-(2-pyrazinyl)ethyl]benzamide](/img/structure/B6114161.png)

![5-(5-chloro-2-methoxyphenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B6114171.png)
![1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-(2-methylbut-3-yn-2-yloxy)propan-2-ol;dihydrochloride](/img/structure/B6114175.png)

![N-methyl-N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]-1-(2-morpholin-4-ylethyl)-6-oxopiperidine-3-carboxamide](/img/structure/B6114184.png)

